3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS2/c1-16-10-11-17(2)18(12-16)15-32-24-28-27-23(30(24)20-7-5-6-19(26)13-20)14-29-21-8-3-4-9-22(21)33-25(29)31/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRPHWGHPIGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a triazole ring linked to a benzo[d]thiazole moiety, with a 3-chlorophenyl group and a 2,5-dimethylbenzyl thioether. The structural complexity of this compound contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Enzyme Inhibition
- Anticancer Properties
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like the 3-chloro substituent) enhances binding affinity and potency. For example, modifications at the 3-position of the phenyl ring significantly affect inhibitory activity .
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| Original | 3-Cl | 14.0 |
| Modified | H | 59.8 |
| Modified | 4-Cl | 11.9 |
| Modified | 2-Cl | 31.3 |
This table illustrates how different substitutions influence the IC50 values, highlighting the importance of specific structural features in enhancing biological activity.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study conducted by Radwan et al. found that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria . The research emphasizes the need for further exploration into its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : Research published in a pharmacological journal highlighted the compound's ability to inhibit cholinesterase enzymes effectively, suggesting its potential use in treating Alzheimer's disease . The study provided a comparative analysis with known inhibitors, establishing a foundation for future drug development.
- Cytotoxicity Against Cancer Cells : In vitro tests on various cancer cell lines indicated that this compound could induce apoptosis in tumor cells, making it a candidate for further anticancer drug development .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies on related triazole-thiol derivatives have shown efficacy against various bacterial and fungal strains. The synthesis of these compounds often involves cyclization reactions that yield products with enhanced biological activity .
In one study, novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were synthesized and tested for their antimicrobial activity. Results demonstrated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that the triazole core in our compound may similarly impart antimicrobial properties.
Antifungal Applications
The triazole ring is particularly noted for its antifungal properties. Compounds containing this structure are often used as antifungal agents in clinical settings. The ability of triazoles to inhibit fungal cytochrome P450 enzymes makes them effective against a range of fungal infections .
Fungicides
Given the antifungal potential of triazoles, compounds like 3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one could be explored as fungicides in agriculture. Triazole fungicides are widely used to control diseases in crops by inhibiting fungal growth and reproduction. Their effectiveness against pathogens such as Fusarium and Botrytis species is well-documented .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis of Triazole Derivatives | Novel derivatives showed significant antimicrobial activity against various strains | Potential development of new antibiotics |
| Antifungal Activity Assessment | Triazole compounds inhibited fungal growth effectively | Application as agricultural fungicides |
| Structure-Activity Relationship Studies | Identified key structural features contributing to biological activity | Guiding future synthesis of more potent compounds |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions:
Substitution Reactions
The bromine atom at the 5-position can be replaced by nucleophiles (e.g., amines, thiols) via palladium-catalyzed cross-coupling reactions:
Suzuki Coupling :
Reagents: Pd(PPh₃)₄, K₂CO₃, H₂O/THF.
Phenyl Group Modification
The phenyl substituent at the 3-position can undergo further functionalization:
-
Electrophilic Substitution : Nitration or halogenation (e.g., using HNO₃ or Cl₂) to introduce substituents ortho/para to the existing groups.
Reagents and Reaction Conditions
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| Ester Hydrolysis | HCl, NaOH | Aqueous reflux |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, H₂O/THF | 60–100°C, inert atmosphere |
| Bromination | NBS, Br₂, HCl | CHCl₃, 0–5°C |
Biological Activity and Derivatives
Derivatives of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, such as carboxamides, have shown antimicrobial activity against Gram-negative bacteria (e.g., E. coli, MIC: 0.35–1.25 µg/mL) . Structural modifications (e.g., introducing benzyl groups) enhance interactions with enzymes like HIV-1 integrase via π-π stacking and hydrogen bonding .
Comparative Analysis of Reaction Outcomes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,2,4-Triazole Derivatives :
describes 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles. These compounds share the triazole scaffold but differ in substituents: the 3-position bears a methylthio group, while the 5-position has a trimethoxyphenyl moiety. The absence of a benzothiazolone unit in these derivatives highlights the target compound’s unique hybrid design. Synthesis methods for both involve InCl₃-catalyzed alkylation of triazole thiols, suggesting shared reactivity profiles .Tetrazole Derivatives :
reports 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazoles. Unlike the target compound, these feature a tetrazole core instead of a triazole. The tetrazole’s smaller ring size and higher aromaticity may influence electronic properties and metabolic stability. Synthesis employs PEG-400 and Bleaching Earth Clay under heterogeneous conditions, contrasting with the aqueous NaOH/InCl₃ system used for triazoles .
Substituent Effects
- Chlorophenyl vs. In contrast, the trimethoxyphenyl group in derivatives provides electron-donating methoxy substituents, which may improve solubility but reduce metabolic resistance .
Thioether Linkers :
The (2,5-dimethylbenzyl)thio group in the target compound offers steric bulk and lipophilicity compared to simpler methylthio groups in . This could influence membrane permeability and target binding kinetics.
Comparative Data Table
Research Implications and Gaps
- Synthesis Optimization : The target compound’s synthesis could benefit from methods in (InCl₃ catalysis) or (PEG-400 media), depending on substituent compatibility.
- Bioactivity Screening : Prioritize testing against viral or microbial targets, given structural parallels to active triazole hybrids .
- Structure-Activity Relationships (SAR) : Systematic modification of the thioether linker or benzothiazolone moiety could elucidate key pharmacophores.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A typical approach involves:
- Step 1 : Condensation of substituted triazole precursors with thiol-containing intermediates (e.g., 2,5-dimethylbenzyl mercaptan) under catalytic conditions (e.g., PEG-400 medium with Bleaching Earth Clay at pH 12.5) .
- Step 2 : Functionalization via nucleophilic substitution or cyclization reactions. For example, coupling the triazole-thiol intermediate with a benzo[d]thiazol-2(3H)-one moiety using alkylation or Mitsunobu conditions .
- Optimization : Monitor reaction progress via TLC, and refine temperature (70–80°C) and solvent systems (e.g., aqueous/organic biphasic mixtures) to improve yield .
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and benzothiazolone), methylene bridges (δ 4.5–5.5 ppm), and thioether linkages (δ 2.5–3.5 ppm for SCH₂) .
- IR : Confirm thioamide (C=S stretch at ~1200 cm⁻¹) and benzothiazolone carbonyl (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole-thioether derivatives?
- Methodological Answer :
- Comparative Assays : Replicate bioactivity studies (e.g., antimicrobial or enzyme inhibition) under standardized conditions (e.g., MIC assays with ATCC strains) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chlorophenyl vs. methoxyphenyl) to isolate electronic or steric effects .
- Statistical Analysis : Use ANOVA or multivariate regression to assess variability in dose-response curves .
Q. How can computational methods predict the compound’s tautomeric behavior or reactivity?
- Methodological Answer :
- DFT Calculations : Model thione-thiol tautomerism (e.g., ΔG between tautomers) using Gaussian or ORCA software .
- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize synthetic analogs .
Q. What experimental designs assess the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) at 25°C, analyzing degradation products via LC-MS .
- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate ecological risks .
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Answer :
- Kinetic Assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates .
- Metabolomic Profiling : Apply LC-HRMS to identify metabolic intermediates in cell cultures .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Logit models using GraphPad Prism or R (drc package) .
- Replicates : Use ≥4 replicates per concentration to ensure power (>0.8) and minimize Type I/II errors .
Q. How can researchers validate synthetic intermediates when scaling up production?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
